

Spectroscopic Profile of 8-Hydroxyquinoline-7-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-7-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-hydroxyquinoline-7-carboxylic acid**, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the characterization of this and structurally related molecules.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **8-hydroxyquinoline-7-carboxylic acid**. It is important to note that while some experimental data for related compounds is available, a complete, peer-reviewed dataset for this specific molecule is not consistently reported in the literature. The ^1H NMR data presented is based on prediction and data from commercial suppliers, and the ^{13}C NMR, IR, and MS data are based on typical values for this class of compounds.

Table 1: ^1H NMR Spectral Data (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.03	dd	J = 4.0, 1.3
H-3	7.41	dd	J = 8.3, 4.1
H-4	8.11	dd	J = 8.3, 1.6
H-5	7.30	d	J = 8.7
H-6	8.36	d	J = 8.6
-OH	br s		
-COOH	br s		

Solvent: Pyridine-d₅, Frequency: 400.1 MHz. Data is predicted and should be confirmed experimentally.

Table 2: ¹³C NMR Spectral Data (Typical)

Carbon	Chemical Shift (δ , ppm)
C-2	~150
C-3	~122
C-4	~137
C-4a	~140
C-5	~118
C-6	~129
C-7	~115
C-8	~155
C-8a	~128
-COOH	~170

Note: These are approximate chemical shifts based on known values for 8-hydroxyquinoline derivatives. Actual values will be dependent on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid and phenol)
~1700	Strong	C=O stretch (carboxylic acid)
1600-1450	Medium-Strong	C=C and C=N stretching (aromatic rings)
~1300	Medium	C-O stretch
~1200	Medium	O-H bend

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z	Interpretation
189	[M] ⁺ (Molecular Ion)
172	[M-OH] ⁺
144	[M-COOH] ⁺
116	Loss of CO from [M-COOH] ⁺

Note: Fragmentation patterns can vary significantly with the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common practices for the analysis of 8-hydroxyquinoline derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **8-hydroxyquinoline-7-carboxylic acid** for ^1H NMR and 20-25 mg for ^{13}C NMR.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and allow for the observation of exchangeable protons.
- Instrumentation and Data Acquisition:
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - For ^1H NMR, acquire data with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a spectral width of approximately 220 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation and Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect data over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

- Perform a background scan with an empty sample compartment or a pure KBr pellet before scanning the sample.

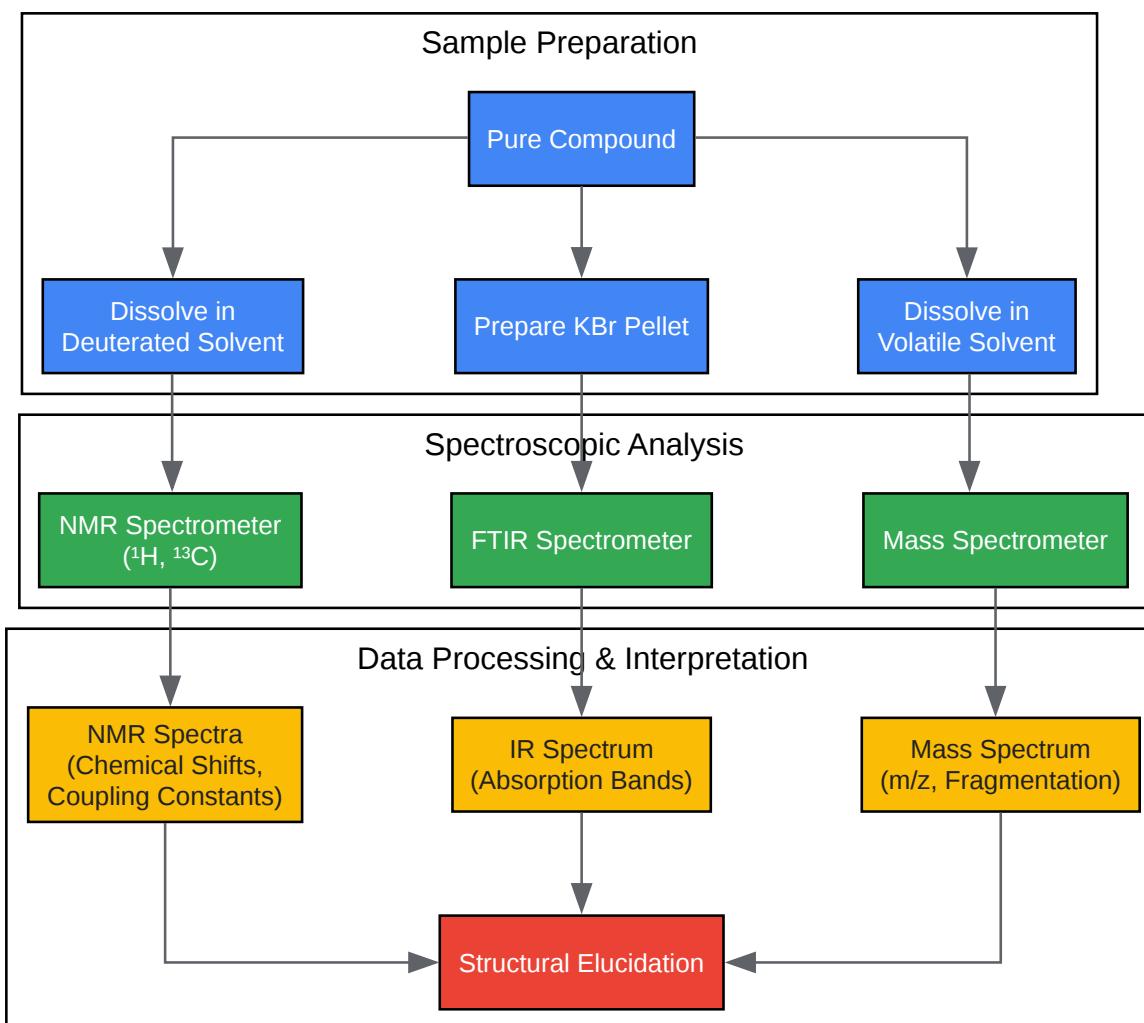
3. Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **8-hydroxyquinoline-7-carboxylic acid**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical workflow for obtaining and interpreting NMR, IR, and MS spectroscopic data for a chemical compound.

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